molecular formula C22H20N4O4 B2681753 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2138193-49-2

5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2681753
CAS No.: 2138193-49-2
M. Wt: 404.426
InChI Key: MXLSHWVZYMIMHP-UHFFFAOYSA-N
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Description

5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pyrrolidine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps One common approach is to start with the protection of the pyrrolidine nitrogen using the Fmoc group This is followed by the formation of the triazole ring through a cycloaddition reaction, often using azides and alkynes as starting materials

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, the use of automated synthesis equipment can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and the development of new synthetic methodologies.

    Biology: It serves as a probe or ligand in biochemical assays, helping to elucidate the function of biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its use as a drug delivery vehicle.

    Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can facilitate binding to proteins or nucleic acids, while the triazole ring can participate in coordination with metal ions or other molecular entities. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: This compound shares the Fmoc-protected pyrrolidine structure but lacks the triazole ring.

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Similar in having the Fmoc group, but differs in the amino acid backbone and functional groups.

Uniqueness

The uniqueness of 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid lies in its combination of the Fmoc-protected pyrrolidine and triazole ring, which imparts distinct chemical reactivity and potential for diverse applications. This structural combination is not commonly found in other compounds, making it a valuable tool in various research fields.

Properties

IUPAC Name

5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2H-triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c27-21(28)20-19(23-25-24-20)18-10-5-11-26(18)22(29)30-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,27,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLSHWVZYMIMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NNN=C5C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138193-49-2
Record name 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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